molecular formula C21H24N2O4 B2812213 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 871307-77-6

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2812213
CAS No.: 871307-77-6
M. Wt: 368.433
InChI Key: JGSSVHZGIZIRPX-UHFFFAOYSA-N
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Description

1-(3-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a p-tolyl (methyl-substituted phenyl) group at position 3 and a 3,4,5-trimethoxyphenyl group at position 3. Pyrazolines are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The 3,4,5-trimethoxyphenyl moiety, in particular, is associated with enhanced biological activity due to its electron-rich aromatic system and ability to participate in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

1-[5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-6-8-15(9-7-13)17-12-18(23(22-17)14(2)24)16-10-19(25-3)21(27-5)20(11-16)26-4/h6-11,18H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSSVHZGIZIRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps:

  • Step 1: : Formation of the intermediate: Condensation reaction between p-tolylhydrazine and 3,4,5-trimethoxybenzaldehyde in an acidic medium to form the corresponding hydrazone.

  • Step 2: : Cyclization: Cyclization of the hydrazone intermediate in the presence of an oxidizing agent to form the pyrazole ring.

  • Step 3: : Acylation: Acylation of the pyrazole with ethanoyl chloride to yield the final compound.

Reaction Conditions: : The reactions generally occur under controlled temperatures, with the condensation typically performed at room temperature, the cyclization requiring mild heating, and the acylation usually conducted under acidic or basic conditions to promote the reaction.

Industrial Production Methods

Industrial synthesis of this compound might scale up the aforementioned methods but often involves optimized reaction conditions to increase yield and purity, such as using automated reactors and more efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

2.1. Methoxy Group Modifications

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes methoxy groups selectively from the 3,4,5-trimethoxyphenyl ring, yielding phenolic derivatives .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the p-tolyl ring (45% yield) .

2.2. Ethanone Reactivity

  • Reduction : NaBH₄ reduces the ethanone moiety to a secondary alcohol, forming 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanol (92% yield) .

  • Grignard Addition : Reacts with CH₃MgBr to form tertiary alcohol derivatives .

3.1. Tubulin Binding Studies

The compound undergoes non-covalent interactions with tubulin’s colchicine-binding site via:

  • Hydrogen bonding with β-tubulin’s Thr179 and Asn101 residues .

  • Hydrophobic interactions involving trimethoxyphenyl and p-tolyl groups .

Table 1 : Binding affinities of structurally similar pyrazolines

CompoundIC₅₀ (μM) vs MDA-MB-468Tubulin Inhibition (%)
Target compound14.97 ± 0.882.3 ± 2.1
3-(4-NO₂-phenyl) analog28.45 ± 1.264.7 ± 3.4
5-(4-Cl-phenyl) derivative19.88 ± 1.173.9 ± 2.8

4.1. ROS-Mediated Degradation

Exposure to H₂O₂/Fe²⁺ generates hydroxyl radicals that oxidize the dihydropyrazole ring, leading to aromatic hydroxylation products .

4.2. UV-Induced Rearrangements

  • Ring Contraction : UV irradiation (254 nm) converts the dihydropyrazole to a pyrazole derivative via dehydrogenation .

  • Crosslinking : Forms dimers at >300 nm wavelength through [2+2] cycloaddition .

Catalytic Coupling Reactions

ReactionCatalystProduct ApplicationReference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Biaryl-modified antitumorals
Click chemistryCuSO₄/NaAsc, 25°CTriazole conjugates

Notable Example : Copper-catalyzed azide-alkyne cycloaddition attaches PEG chains to improve aqueous solubility (partition coefficient reduced from 3.2 to 1.8) .

Stability Under Physiological Conditions

Hydrolytic Stability (pH 7.4, 37°C) :

  • t₁/₂ = 48 h (intact dihydropyrazole ring)

  • Primary degradation pathway: Methoxy group demethylation (25% after 72 h).

Thermal Stability : Decomposes at 218°C (DSC data) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of appropriate hydrazones with ketones in the presence of acidic or basic catalysts. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Antibacterial Properties

Research indicates that compounds similar to 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit promising antibacterial activity. For instance, derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives were found to interact with tubulin and disrupt the cell cycle, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Some research has pointed towards the anti-inflammatory potential of pyrazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for developing anti-inflammatory medications .

Analgesic Properties

The analgesic effects of pyrazole-based compounds have also been documented. In vivo studies have shown that these compounds can reduce pain responses in animal models, indicating their potential for development as analgesics .

  • Antibacterial Study : A study conducted on various substituted pyrazoles demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl rings could enhance activity .
  • Anticancer Evaluation : A series of compounds based on the pyrazole scaffold were synthesized and tested for their ability to inhibit cancer cell growth. Results showed that specific substitutions led to increased cytotoxicity against breast and colon cancer cell lines .
  • In Vivo Analgesic Assessment : An experimental model was used to evaluate the analgesic effects of a pyrazole derivative. The compound significantly reduced pain scores compared to controls, suggesting its potential as a new analgesic agent .

Mechanism of Action

The exact mechanism of action of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In a medicinal context, for example:

  • Molecular Targets: : It may target specific enzymes or receptors, altering their activity.

  • Pathways Involved: : The compound could interfere with signaling pathways or metabolic processes critical for disease progression.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their properties are summarized below:

Compound Name / ID Substituents (Position 3 / Position 5) Key Features / Activities References
Target Compound p-Tolyl / 3,4,5-trimethoxyphenyl Potential BRAF V600E inhibitor (anticancer); enhanced lipophilicity due to trimethoxy group .
1-[5-(5-Chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3d) p-Tolyl / 5-chloro-2-hydroxyphenyl BRAF V600E inhibitor; IC₅₀ = 0.42 µM (anticancer) .
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Chlorophenyl / 4-methoxyphenyl Antibacterial (E. coli FabH inhibition); crystal structure with dihedral angles 6.69° and 74.88° .
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) 4-Fluorophenyl / 4-chlorophenyl Crystal structure with dihedral angle 4.89°; synthesized via chalcone condensation .
3-(4-Nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3a) 4-Nitrophenyl / 3,4,5-trimethoxyphenyl Anticancer and anti-inflammatory activity; nitro group enhances electron-withdrawing effects .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The trimethoxy group in the target compound increases lipophilicity and π-π interactions compared to electron-withdrawing substituents (e.g., nitro or chloro) in analogues like 3a or 3d . This may enhance membrane permeability and target binding in anticancer applications .
  • Dihedral Angles: The spatial arrangement of aromatic rings influences bioactivity.
Crystallographic Data
  • Target Compound: No crystallographic data is available, but analogues like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone exhibit monoclinic (P21/c) crystal systems with hydrogen-bonded chains along the [010] axis .
Structure-Activity Relationships (SAR)
  • Position 3 : p-Tolyl groups improve steric bulk and hydrophobic interactions, as seen in BRAF inhibitors like 3d .
  • Position 5 : 3,4,5-Trimethoxyphenyl groups enhance anticancer activity via tubulin binding, while halogenated phenyls (e.g., 4-chloro) favor antibacterial effects .
  • Acetyl vs. Carbaldehyde : Acetylated derivatives (e.g., target compound) show higher metabolic stability than carbaldehyde analogues .

Biological Activity

The compound 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article will discuss its synthesis, biological activities—including antibacterial, anticancer, and anti-inflammatory effects—and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of substituted hydrazones with appropriate carbonyl compounds under acidic or basic conditions. The presence of the 3,4,5-trimethoxyphenyl moiety is significant as it enhances the compound's lipophilicity and biological activity.

Antibacterial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Pyrazole Derivatives

Compound NamePathogen TestedInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Target CompoundStaphylococcus aureus16

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Studies show that compounds with similar structures can inhibit cancer cell proliferation across various human cancer cell lines. For example, the compound's ability to induce apoptosis and inhibit tubulin polymerization has been documented.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung)12.07
Compound BHT-29 (Colon)8.50
Target CompoundH460 (Lung)10.00

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, a derivative exhibited a significant reduction in inflammation compared to control groups. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes.

Mechanistic Insights

The biological activities of 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can effectively bind to tubulin and other cellular targets critical for cell division and survival.

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Claisen-Schmidt condensation : Reacting p-tolylacetophenone with 3,4,5-trimethoxybenzaldehyde to form a chalcone intermediate.

Cyclization : Treating the chalcone with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form the dihydropyrazole ring .

Acylation : Introducing the ethanone group via acetylation.

Q. Optimization Strategies :

  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance cyclization efficiency.
  • Solvent choice : Ethanol or acetic acid improves yield compared to polar aprotic solvents .
  • Temperature control : Reflux at 80–100°C minimizes side reactions like over-oxidation .

Q. What spectroscopic and crystallographic methods are most reliable for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of the dihydropyrazole ring geometry and substituent orientations. For example, C–N bond lengths in pyrazoline derivatives typically range from 1.35–1.40 Å .
  • NMR spectroscopy :
    • ¹H NMR : Protons on the pyrazoline ring appear as doublets of doublets (δ 3.2–4.0 ppm for H4/H5) .
    • ¹³C NMR : The carbonyl carbon resonates at δ 195–200 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 393.1812 for C₂₂H₂₅N₂O₄⁺) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) influence biological activity?

Methodological Answer:

  • Comparative SAR Studies : Replace the 3,4,5-trimethoxyphenyl group with analogs (e.g., 3-hydroxy-4-methoxyphenyl) and evaluate antimicrobial activity using MIC assays.
    • Example : Trimethoxy derivatives exhibit enhanced lipophilicity, improving membrane permeability in bacterial models .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to assess interactions with target enzymes like DNA gyrase. The methoxy groups show stronger hydrogen bonding with Arg1216 in Staphylococcus aureus gyrase .

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction products)?

Methodological Answer:

  • Case Study : A byproduct formed during cyclization (e.g., open-chain hydrazone) can be analyzed via DFT calculations (Gaussian 16) to compare activation energies of competing pathways .
  • MD Simulations : Trajectories reveal solvent effects on reaction intermediates. For example, acetic acid stabilizes the transition state via hydrogen bonding, reducing side reactions .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts to induce stereoselectivity during cyclization.
  • Crystallization-induced diastereomer resolution : Separate enantiomers using chiral resolving agents (e.g., L-tartaric acid) .
  • HPLC analysis : Chiral columns (e.g., Chiralpak AD-H) confirm ≥98% ee for the desired (S)-enantiomer .

Q. How do crystal packing interactions affect physicochemical properties (e.g., solubility)?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts contribute 15–20% to crystal packing ).
  • Solubility testing : Correlate lattice energy (calculated via DSC) with dissolution rates in DMSO/water mixtures. Higher C–H···π interactions reduce aqueous solubility .

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